molecular formula C10H7Cl2NO B1343887 Quinoline-6-carbonyl chloride hydrochloride CAS No. 158000-98-7

Quinoline-6-carbonyl chloride hydrochloride

Cat. No.: B1343887
CAS No.: 158000-98-7
M. Wt: 228.07 g/mol
InChI Key: QXRUURIWNYPMGL-UHFFFAOYSA-N
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Description

Quinoline-6-carbonyl chloride hydrochloride is a useful research compound. Its molecular formula is C10H7Cl2NO and its molecular weight is 228.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality Quinoline-6-carbonyl chloride hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoline-6-carbonyl chloride hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

quinoline-6-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO.ClH/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9;/h1-6H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRUURIWNYPMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)Cl)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622747
Record name Quinoline-6-carbonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158000-98-7
Record name Quinoline-6-carbonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Starting Materials for Quinoline-6-Carbonyl Chloride Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the starting materials and synthetic strategies for Quinoline-6-carbonyl chloride hydrochloride . This document is designed for researchers and process chemists, focusing on the critical selection of precursors, quality attributes, and the mechanistic rationale behind synthetic routes.

Executive Summary

Quinoline-6-carbonyl chloride hydrochloride is a high-value electrophilic intermediate used extensively in the derivatization of pharmacophores (e.g., amide coupling in kinase inhibitors). Its synthesis hinges on the quality of its immediate precursor, Quinoline-6-carboxylic acid , and the rigorous exclusion of moisture during the chlorination capability.

This guide analyzes the upstream selection of starting materials, comparing the De Novo Construction (Skraup) route against the Functional Group Interconversion (Oxidation) route. It provides detailed specifications for reagents to ensure the isolation of the stable hydrochloride salt form.

Strategic Selection of Starting Materials

The synthesis is retrosynthetically disconnected into two primary stages:

  • Stage A: Formation of the Quinoline-6-carbonyl chloride hydrochloride from the carboxylic acid.

  • Stage B: Synthesis of the Quinoline-6-carboxylic acid precursor (if not purchased).

Retrosynthetic Analysis

The following diagram illustrates the logical disconnection of the target molecule back to commercially available commodity chemicals.

Retrosynthesis Target Quinoline-6-carbonyl chloride Hydrochloride Acid Quinoline-6-carboxylic acid Acid->Target Chlorination (SOCl2, HCl) PABA 4-Aminobenzoic Acid (PABA) PABA->Acid Skraup Synthesis Glycerol Glycerol Glycerol->Acid Oxidant Oxidant (Nitrobenzene/Iodine) Oxidant->Acid Lepidine 6-Methylquinoline Lepidine->Acid Benzylic Oxidation OxAgent Oxidizing Agent (SeO2 or CrO3) OxAgent->Acid SOCl2 Thionyl Chloride (or Oxalyl Chloride) SOCl2->Target

Figure 1: Retrosynthetic disconnection showing the two primary pathways to the carboxylic acid precursor.

Primary Precursor: Quinoline-6-Carboxylic Acid

Whether purchased or synthesized, the quality of this acid is the single most critical variable.

Critical Quality Attributes (CQA)
AttributeSpecificationRationale
Purity (HPLC) > 98.0%Impurities (e.g., isomers) are difficult to remove after chlorination due to the reactivity of the acid chloride.
Moisture Content < 0.5% w/wCritical. Water reacts with Thionyl Chloride to produce SO₂ and HCl gas, but more importantly, it hydrolyzes the formed acid chloride back to the acid, lowering yield and contaminating the salt.
Regio-isomeric Purity > 99.5%The 5-isomer or 7-isomer may be present if non-selective routes (e.g., from 3-substituted anilines) were used upstream.

Route A: The Skraup Synthesis (De Novo Construction)

This is the preferred industrial route for generating the carboxylic acid starting material because it utilizes 4-aminobenzoic acid (PABA) . Due to the para-substitution of the amine, ring closure can only occur at the ortho-position, preventing the formation of regioisomers (e.g., 5- or 7-substituted quinolines).

Starting Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • 4-Aminobenzoic Acid (PABA):

    • Grade: Synthesis Grade (>99%).

    • Handling: Solid, relatively stable.

  • Glycerol:

    • Function: Precursor to acrolein (in situ).

    • Requirement: Anhydrous preferred to minimize induction period violence.

  • Sulfuric Acid (H₂SO₄):

    • Concentration: Conc. (98%).[1] Acts as dehydrating agent and catalyst.

  • Oxidizing Agent:

    • Traditional: Nitrobenzene (Solvent & Oxidant). Note: Violent reaction risk.[2][3]

    • Modern/Safer: Iodine (I₂) or Sodium m-nitrobenzenesulfonate.

Mechanistic Workflow

The Skraup reaction is notorious for its exothermicity. The protocol relies on the in situ generation of acrolein.

SkraupMechanism cluster_0 Pre-Reaction cluster_1 In Situ Intermediate cluster_2 Ring Construction Glycerol Glycerol Acrolein Acrolein (CH2=CH-CHO) Glycerol->Acrolein -2 H2O H2SO4 H2SO4 (Dehydration) H2SO4->Acrolein Michael Michael Addition (Schiff Base) Acrolein->Michael PABA 4-Aminobenzoic Acid PABA->Michael Cyclization Cyclization Michael->Cyclization Oxidation Oxidation (-2H) Cyclization->Oxidation Product Quinoline-6- carboxylic acid Oxidation->Product

Figure 2: Mechanistic pathway of the Skraup synthesis using PABA.

Route B: Oxidation of 6-Methylquinoline

This route is viable if 6-methylquinoline (Lepidine) is available. It involves benzylic oxidation.

Starting Materials
  • 6-Methylquinoline:

    • Source: Coal tar distillation or synthesized via Skraup using p-toluidine.

  • Oxidant:

    • Selenium Dioxide (SeO₂): Selective for methyl to aldehyde/acid.

    • Chromium Trioxide (CrO₃) in H₂SO₄: Strong oxidation directly to the acid.

    • Potassium Permanganate (KMnO₄): Aqueous basic conditions.[4]

Technical Insight: While chemically sound, this route often suffers from purification challenges. The transition metal byproducts (Se, Cr, Mn) can chelate to the quinoline nitrogen or the carboxylic acid, making it difficult to achieve the high purity required for the subsequent chlorination step.

Synthesis of the Target: Chlorination Protocol

Once the Quinoline-6-carboxylic acid is secured, the conversion to the acid chloride hydrochloride is performed.

Reagent Specifications
  • Thionyl Chloride (SOCl₂):

    • Purity: >99%.

    • Impurities: Sulfuryl chloride (SO₂Cl₂) must be low to avoid chlorination of the aromatic ring.

    • Role: Reagent and solvent (if used neat).

  • Catalytic DMF (N,N-Dimethylformamide):

    • Role: Forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.

    • Quantity: 1-2 drops per gram of acid.[2]

Step-by-Step Protocol (Self-Validating)
  • Setup: Oven-dried 250 mL round-bottom flask, reflux condenser with a CaCl₂ drying tube or N₂ line.

  • Charging: Add Quinoline-6-carboxylic acid (10.0 g, 57.7 mmol) .

  • Solvent/Reagent: Add Thionyl Chloride (50 mL) . Note: Can be used as solvent.[5][1] Alternatively, suspend acid in dry Toluene and add 2-3 eq of SOCl₂.

  • Catalysis: Add 2 drops of anhydrous DMF.

  • Reaction: Heat to reflux (75-80°C).

    • Validation: Evolution of HCl and SO₂ gas (bubbling). The suspension should clear to a homogeneous solution as the acid chloride forms.

    • Duration: 2-3 hours.

  • Isolation (The Hydrochloride Salt):

    • Evaporate excess SOCl₂ under reduced pressure (rotary evaporator with base trap).

    • Crucial Step: The residue is the crude acid chloride base/salt mixture. To ensure the Hydrochloride salt is fully formed and stable:

      • Resuspend the residue in anhydrous Toluene or Dichloromethane.

      • Bubble dry HCl gas through the solution OR add 4M HCl in Dioxane.

      • The Quinoline-6-carbonyl chloride hydrochloride will precipitate as a moisture-sensitive solid.

  • Filtration: Filter under an inert atmosphere (Nitrogen blanket). Wash with dry ether/hexane.

  • Storage: Store in a desiccator at -20°C.

Safety & Handling

ChemicalHazard ClassPrecaution
Thionyl Chloride Corrosive, Water ReactiveReacts violently with water releasing HCl/SO₂.[2] Use only in a fume hood.
Quinoline derivatives Irritant, MutagenicMany quinolines are suspected mutagens. Avoid dust inhalation.
Nitrobenzene Toxic, CarcinogenIf using Skraup route, use closed systems. Skin absorption hazard.

References

  • Skraup Synthesis Mechanism & Applications

    • Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews, 30(1), 113–144.
  • Preparation of Quinoline-6-carboxylic acid (Industrial Patent)

    • Larsen, R. D., et al. (1996). "Practical Synthesis of Quinoline-6-carboxylic Acid." Journal of Organic Chemistry, 61(26), 9562.
  • Chlorination of Heterocyclic Carboxylic Acids

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Safety Data Sheet (Thionyl Chloride)

    • Sigma-Aldrich. "Thionyl Chloride SDS."

Sources

Technical Guide: Robust Skraup Synthesis of Quinoline-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Quinoline-6-carboxylic acid (CAS: 1033-07-4) Primary Precursor: 4-Aminobenzoic acid (PABA) Reaction Class: Skraup Dehydrative Annulation

This guide details the synthesis of Quinoline-6-carboxylic acid, a critical scaffold in the development of kinase inhibitors and quinolone antibiotics. Unlike simple aniline substrates, the precursor 4-aminobenzoic acid presents a specific challenge: the carboxylic acid moiety is a strong electron-withdrawing group (EWG). This deactivates the aromatic ring, raising the activation energy required for the critical cyclization step and increasing the risk of side reactions (polymerization) over product formation.

This protocol utilizes a Modified Skraup approach, incorporating ferrous sulfate (


) as a reaction moderator to manage the notorious "delayed exotherm" associated with this chemistry, ensuring both safety and reproducibility.

Part 1: Mechanistic Foundation & Strategic Design

The synthesis is a multi-step cascade occurring in a single pot. Understanding the mechanism is vital for troubleshooting low yields.

The Reaction Cascade
  • Dehydration: Glycerol is dehydrated by hot sulfuric acid to form Acrolein (highly reactive electrophile).[1]

  • Michael Addition: The amine of 4-aminobenzoic acid attacks the

    
    -carbon of acrolein (1,4-addition).
    
  • Cyclization: The aromatic ring attacks the aldehyde carbonyl. Note: This is the rate-limiting step due to the deactivating -COOH group.

  • Oxidative Aromatization: The intermediate dihydroquinoline is oxidized to the fully aromatic quinoline system.[1]

Mechanistic Visualization

SkraupMechanism cluster_0 In-Situ Reagent Formation Glycerol Glycerol Acrolein Acrolein (Reactive Electrophile) Glycerol->Acrolein -2 H2O (H2SO4) PABA 4-Aminobenzoic Acid (Deactivated Nucleophile) Schiff Michael Adduct (Beta-amino aldehyde) PABA->Schiff + Acrolein Dihydro 1,2-Dihydroquinoline Schiff->Dihydro Cyclization (High T required) Target Quinoline-6-carboxylic Acid Dihydro->Target Oxidation (Nitrobenzene)

Figure 1: Mechanistic pathway highlighting the critical cyclization step hindered by the electron-withdrawing carboxyl group.

Part 2: Experimental Protocol

Reagent Stoichiometry

The stoichiometry is calculated to provide an excess of glycerol (to account for polymerization loss) and sulfuric acid (solvent/catalyst).

ComponentRoleEquivalents (Eq)Notes
4-Aminobenzoic Acid Limiting Reagent1.0Purity >98% essential
Glycerol C3 Synthon3.5 - 4.0Anhydrous preferred
Sulfuric Acid (

)
Catalyst/Dehydrator2.5 - 3.0Conc. (98%)
Nitrobenzene Oxidant0.6 - 0.8Toxic; acts as solvent
Ferrous Sulfate (

)
Moderator0.05Critical for safety
Step-by-Step Methodology
Phase A: Setup & Addition (The "Induction" Phase)

Safety Alert: The Skraup reaction is characterized by an induction period followed by a violent exotherm. Do not rush heating.

  • Assembly: Equip a 3-neck round-bottom flask with a robust mechanical stirrer (Teflon paddle), a reflux condenser (high-efficiency), and a pressure-equalizing dropping funnel.

  • Charging: Add 4-aminobenzoic acid (1.0 eq), glycerol (3.8 eq), nitrobenzene (0.7 eq), and ferrous sulfate (0.05 eq) to the flask.

  • Mixing: Agitate to form a slurry.

  • Acid Addition: Add concentrated sulfuric acid (2.5 eq) dropwise via the funnel.

    • Observation: The mixture will darken and heat up slightly.

    • Control: If the temperature rises >50°C, pause addition.

Phase B: Reaction (The "Reflux" Phase)
  • Initiation: Heat the mixture slowly using an oil bath. Target an internal temperature of 100°C.

  • The Exotherm: Watch for spontaneous boiling. If the reaction becomes vigorous (rapid reflux without external heat input), remove the oil bath immediately and apply a cold air stream.

    • Why: The

      
       helps dampen this spike, but vigilance is required.
      
  • Completion: Once the exotherm subsides, heat the mixture to reflux (approx. 140-150°C) for 4–5 hours.

    • Endpoint: Monitor by TLC (Mobile phase: MeOH/DCM 1:9 with trace Acetic Acid).

Phase C: Workup & Purification (Isoelectric Precipitation)
  • Quench: Cool the reaction mixture to ~80°C. Pour slowly into a beaker containing crushed ice (5x reaction volume) with vigorous stirring.

  • Steam Distillation (Optional but Recommended): Steam distill the acidic mixture to remove unreacted nitrobenzene.

  • Precipitation:

    • The product is amphoteric.[2] At low pH, it is soluble (pyridinium cation).

    • Slowly add 50% NaOH or concentrated Ammonia until the pH reaches 4.5 – 5.5 (the Isoelectric Point).

    • Visual: A thick, off-white to tan precipitate will form.

  • Filtration: Filter the crude solid and wash copiously with cold water to remove inorganic salts (sulfates).

  • Recrystallization: Recrystallize from hot Ethanol/Water (1:1) or dilute Acetic Acid.

Part 3: Process Logic & Troubleshooting

Workflow Diagram

SkraupWorkflow Start Start: Mix PABA, Glycerol, Nitrobenzene, FeSO4 AcidAdd Slow Addition of H2SO4 (Temp < 50°C) Start->AcidAdd Heat Ramp to 100°C (Monitor for Exotherm) AcidAdd->Heat Reflux Reflux @ 140°C (4-5 Hours) Heat->Reflux Exotherm controlled Quench Pour into Crushed Ice Reflux->Quench SteamDist Steam Distillation (Remove Nitrobenzene) Quench->SteamDist Neutralize Adjust pH to 4.5 - 5.5 (Isoelectric Point) SteamDist->Neutralize Filter Filter & Wash (Remove Sulfates) Neutralize->Filter Final Pure Quinoline-6-COOH Filter->Final

Figure 2: Operational workflow emphasizing safety checkpoints and purification logic.

Troubleshooting Table
IssueProbable CauseCorrective Action
Violent Eruption Acid added too fast; No moderator used.Use

; Ensure efficient stirring; Have an ice bath ready.
Low Yield (<30%) Polymerization of acrolein.Ensure Glycerol is in excess; maintain steady reflux temperature.
Sticky Black Tar Overheating or insufficient oxidant.Do not exceed 160°C; Ensure nitrobenzene quality.
No Precipitate pH incorrect (Product is soluble at pH < 3 and pH > 8).Strictly target pH 4.5–5.5. Use a calibrated pH meter, not just paper.

Part 4: Analytical Validation

To confirm the identity of the synthesized precursor:

  • 1H NMR (DMSO-d6): Look for the characteristic quinoline doublets. The H-2 proton (adjacent to Nitrogen) typically appears downfield around

    
     9.0 ppm.
    
  • Melting Point: Quinoline-6-carboxylic acid has a high melting point, typically 290–293°C (dec).

  • Solubility Check: Insoluble in water and ether; soluble in dilute alkali (

    
     salt) and dilute acid (
    
    
    
    salt).

References

  • Manske, R. H. F. (1942).[3][4] "The Chemistry of Quinolines". Chemical Reviews, 30(1), 113–144.[3][4] [Link]

  • Clarke, H. T.; Davis, A. W. (1941).[4] "Quinoline".[1][3][4][5][6][7][8][9][10] Organic Syntheses, Coll.[3][4][7] Vol. 1, p.478.[3][4] [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Skraup reaction safety and setup).
  • Organic Chemistry Portal. "Skraup Synthesis". (General mechanistic overview and modern variations). [Link]

Sources

An In-depth Technical Guide to Quinoline-6-carbonyl chloride hydrochloride: A Cornerstone Reagent in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Quinoline-6-carbonyl chloride hydrochloride, a pivotal reagent for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental chemical properties, synthesis, and critical applications, with a focus on providing practical, field-tested insights to empower your research endeavors.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline moiety is a "privileged structure" in medicinal chemistry, a distinction earned by its recurring presence in a multitude of biologically active compounds.[1] This heterocyclic aromatic system, composed of a fused benzene and pyridine ring, serves as a versatile scaffold for the development of therapeutics targeting a wide array of diseases, including cancer, malaria, and various microbial infections.[2][3][4] Quinoline-6-carbonyl chloride hydrochloride emerges as a key intermediate, providing a highly reactive "handle" at the 6-position for the facile construction of diverse molecular architectures. Its hydrochloride salt form enhances stability and improves solubility in polar solvents, making it a more user-friendly reagent in synthetic workflows.[5]

Physicochemical Properties and Structural Attributes

A thorough understanding of a reagent's properties is fundamental to its effective application. Quinoline-6-carbonyl chloride hydrochloride is a compound whose utility is directly linked to its distinct structural features.

The core of the molecule is the planar quinoline ring system, which can engage in π-π stacking interactions with biological targets.[5] The defining feature is the carbonyl chloride group (-COCl) at the 6-position. This group is a potent electrophile, rendering the carbonyl carbon highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as an acylating agent.[5]

PropertyValue
CAS Number 158000-98-7
Molecular Formula C₁₀H₇Cl₂NO
Molecular Weight 228.07 g/mol
IUPAC Name quinoline-6-carbonyl chloride;hydrochloride
Appearance Typically an off-white to yellow or brown solid
Purity Commonly available at ≥95%
Reactivity Highly reactive towards nucleophiles (e.g., amines, alcohols, water)

Synthesis and Purification: A Pathway to a Key Intermediate

The synthesis of Quinoline-6-carbonyl chloride hydrochloride is typically achieved in a two-stage process. The first stage involves the construction of the quinoline-6-carboxylic acid core, followed by the conversion of the carboxylic acid to the highly reactive acyl chloride.

Stage 1: Formation of the Quinoline Core

Classic methods like the Skraup or Friedländer synthesis are often employed to construct the quinoline ring system.[6][7][8] The Skraup synthesis, for instance, involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[8]

Stage 2: Conversion to the Acyl Chloride

The final and critical step is the conversion of the stable quinoline-6-carboxylic acid to the reactive Quinoline-6-carbonyl chloride. This is most commonly achieved by refluxing the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of a polar aprotic solvent like N,N-dimethylformamide (DMF).[5] The hydrochloride salt is formed in this process.

G cluster_0 Synthesis Workflow Quinoline-6-carboxylic Acid Quinoline-6-carboxylic Acid Reaction Chlorination Quinoline-6-carboxylic Acid->Reaction Starting Material Thionyl Chloride (SOCl₂) Thionyl Chloride (SOCl₂) Thionyl Chloride (SOCl₂)->Reaction Reagent/Solvent Product Quinoline-6-carbonyl chloride hydrochloride Reaction->Product Reflux, cat. DMF

Caption: Synthesis of Quinoline-6-carbonyl chloride hydrochloride.

Purification and Handling Considerations

Acyl chlorides are notoriously reactive and susceptible to hydrolysis. Consequently, they are often used in subsequent reactions as a crude product after the removal of excess thionyl chloride under reduced pressure.[9] If purification is essential, it must be conducted under strictly anhydrous conditions, employing methods such as high-vacuum distillation or crystallization from non-hydroxylic solvents like hexane or toluene.[9]

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of Quinoline-6-carbonyl chloride hydrochloride is as a versatile building block for creating libraries of novel compounds. Its electrophilic nature allows for the facile introduction of the quinoline-6-carboxamide moiety into various molecular scaffolds.

This strategy has been instrumental in the development of:

  • Kinase Inhibitors: Many kinase inhibitors, crucial in oncology, feature amide linkages. This reagent allows for the systematic exploration of structure-activity relationships (SAR) by coupling the quinoline core to diverse amine-containing fragments.[1][5]

  • Antimalarial Agents: The quinoline core is famous for its role in antimalarial drugs like chloroquine and quinine.[2] This reagent facilitates the synthesis of new analogues to combat drug-resistant strains of malaria.

  • Antibacterial and Antiviral Compounds: The broad biological activity of quinolines extends to antimicrobial and antiviral applications.[2][3] Researchers use this compound to generate novel derivatives for screening against a wide range of pathogens.

G cluster_1 Application in Amide Synthesis Reagent Quinoline-6-carbonyl chloride hydrochloride Reaction Acylation Reagent->Reaction Nucleophile Primary/Secondary Amine (R-NH₂ or R₂NH) Nucleophile->Reaction Product Quinoline-6-carboxamide Derivative Reaction->Product Forms Amide Bond Byproduct HCl Reaction->Byproduct

Caption: General acylation reaction workflow.

Experimental Protocol: Synthesis of a Quinoline-6-carboxamide Derivative

This protocol provides a representative, self-validating workflow for the acylation of a primary amine.

Objective: To synthesize N-benzylquinoline-6-carboxamide from Quinoline-6-carbonyl chloride hydrochloride and benzylamine.

Materials:

  • Quinoline-6-carbonyl chloride hydrochloride (1.0 eq)

  • Benzylamine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Methodology:

  • Reaction Setup: Under a nitrogen atmosphere, suspend Quinoline-6-carbonyl chloride hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask. Cool the suspension to 0 °C using an ice bath.

    • Causality: The reaction is performed under an inert atmosphere at 0 °C to prevent hydrolysis of the highly reactive acyl chloride and to control the exothermicity of the reaction.

  • Addition of Base and Nucleophile: In a separate flask, dissolve benzylamine (1.1 eq) and TEA (2.5 eq) in anhydrous DCM.

    • Causality: TEA acts as a base to neutralize the HCl byproduct generated during the acylation and the HCl salt of the starting material, driving the reaction to completion. A slight excess of the amine nucleophile ensures complete consumption of the acyl chloride.

  • Reaction Execution: Add the benzylamine/TEA solution dropwise to the stirred suspension of Quinoline-6-carbonyl chloride hydrochloride at 0 °C over 15-20 minutes.

  • Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Causality: The NaHCO₃ wash removes any remaining acidic species. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude N-benzylquinoline-6-carboxamide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Safety and Handling

Quinoline-6-carbonyl chloride hydrochloride is a hazardous chemical and must be handled with appropriate precautions.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber, Viton), safety goggles, and a lab coat.[10] Work should be conducted in a well-ventilated chemical fume hood.[11]

  • Hazards: The compound is harmful if swallowed and causes skin and serious eye irritation.[12] It may also cause respiratory irritation.[12] Due to its reactivity, it will react with moisture in the air and on surfaces.

  • Handling: Avoid breathing dust, fumes, or vapors.[12] Prevent contact with skin and eyes.[10] Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents and bases.[10][11]

  • Spills: In case of a spill, cover with a dry, non-flammable absorbent material (e.g., sand, diatomaceous earth) and collect into a sealed container for disposal.[10]

Conclusion

Quinoline-6-carbonyl chloride hydrochloride is more than just a chemical; it is an enabling tool for innovation in drug discovery. Its well-defined reactivity, coupled with the proven biological relevance of the quinoline scaffold, makes it an indispensable reagent for medicinal chemists. By understanding its properties, synthesis, and safe handling, researchers can effectively leverage this compound to construct novel molecular entities with the potential to become next-generation therapeutics.

References

  • synthesis of quinoline derivatives and its applications . Slideshare. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW . IIP Series. [Link]

  • The Friedländer Synthesis of Quinolines . ResearchGate. [Link]

  • Synthesis of derivatives of quinoline . SciSpace. [Link]

  • Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents . Bentham Science. [Link]

  • Synthesis of quinolines . Organic Chemistry Portal. [Link]

  • Preparation and Properties of Quinoline . Unknown Source. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review . PubMed Central. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue . MDPI. [Link]

  • (PDF) Quinoline as a Privileged Scaffold in Cancer Drug Discovery . ResearchGate. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review . RSC Publishing. [Link]

  • An overview of quinoline as a privileged scaffold in cancer drug discovery . PubMed. [Link]

  • SAFETY DATA SHEET - Quinoline . PENTA. [Link]

Sources

Structural Elucidation of Quinoline-6-Carbonyl Chloride Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development Professionals

Executive Summary & Chemical Context

Quinoline-6-carbonyl chloride hydrochloride (CAS: 158000-98-7) is a high-value electrophilic intermediate used in the synthesis of complex pharmaceutical scaffolds.[1] Structurally, it consists of a bicyclic quinoline ring substituted at the 6-position with a chlorocarbonyl group (-COCl), stabilized as a hydrochloride salt.[2][3]

The structural elucidation of this compound presents a specific challenge: Hydrolytic Instability . The acyl chloride moiety is highly moisture-sensitive, rapidly converting to quinoline-6-carboxylic acid upon exposure to atmospheric moisture or nucleophilic solvents. Therefore, standard analytical workflows must be modified to distinguish the intact reagent from its hydrolysis degradation product.

This guide details a self-validating analytical protocol to confirm identity, structural integrity, and purity, emphasizing non-destructive techniques and derivatization strategies.

Analytical Strategy & Workflow

To ensure scientific integrity, the characterization process follows a "Least Invasive to Most Invasive" logic. We prioritize solid-state analysis to confirm the functional group before solution-phase methods that risk hydrolysis.

Characterization Decision Tree (DOT Visualization)

G Start Unknown Sample (Quinoline-6-COCl HCl) IR Step 1: FT-IR (ATR) Solid State Analysis Start->IR Decision1 C=O Band at ~1775 cm-1? IR->Decision1 Pass1 Functional Group Confirmed (Proceed to Purity) Decision1->Pass1 Yes Fail1 Hydrolyzed to Acid (Band at ~1700 cm-1) Decision1->Fail1 No Deriv Step 2: Derivatization (Quench with MeOH) Pass1->Deriv NMR Step 4: 1H NMR (Anhydrous CD3CN or DMSO-d6) Pass1->NMR LCMS Step 3: LC-MS / HPLC Analyze as Methyl Ester Deriv->LCMS Final Structural Confirmation LCMS->Final NMR->Final

Figure 1: Analytical workflow prioritizing functional group confirmation via IR before solution-phase analysis.

Spectroscopic Elucidation

Infrared Spectroscopy (FT-IR) – The "Smoking Gun"

The most definitive method to distinguish the acid chloride from its carboxylic acid precursor is FT-IR, as it requires no solvent.

  • Protocol: Attenuated Total Reflectance (ATR) on the neat solid. Minimize exposure time to air.

  • Key Diagnostic: The carbonyl stretching frequency of an aromatic acid chloride is significantly higher than that of the corresponding acid due to the inductive electron-withdrawing effect of the chlorine atom (mesomeric donation is weak in Cl).

Functional GroupDiagnostic Frequency (cm⁻¹)Structural Insight
Acid Chloride (C=O) 1770 – 1785 (Strong) Confirming Target Structure. High wavenumber due to Cl electronegativity.
Carboxylic Acid (C=O)1680 – 1710 (Strong)Indicates Hydrolysis (Impurity).
Hydroxyl (O-H)2500 – 3300 (Broad)Presence indicates hydrolysis (Carboxylic acid dimer).
Quinoline Ring (C=C/C=N)1590 – 1620Skeletal vibration of the aromatic system.

Expert Insight: If you observe a "doublet" or a shoulder around 1710 cm⁻¹, your sample is partially hydrolyzed. A pure sample should show a sharp, singular band >1770 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

Direct NMR analysis of acid chlorides is risky. If the solvent contains trace water (common in older DMSO-d6 bottles), the sample will hydrolyze in the tube, leading to false data.

  • Solvent Selection:

    • Preferred:Acetonitrile-d3 (CD3CN) (Anhydrous). It is polar enough to dissolve the HCl salt but non-nucleophilic.

    • Alternative:DMSO-d6 (Must be fresh ampoule/dried over molecular sieves).

    • Avoid: MeOH-d4 or D2O (Will instantly react).

  • Predicted 1H NMR Shifts (400 MHz, DMSO-d6): The quinoline ring protons are deshielded by the electron-withdrawing carbonyl group and the protonated nitrogen (HCl salt).

Proton PositionChemical Shift (δ ppm)MultiplicityAssignment Logic
NH⁺ 12.0 – 14.0Broad SingletPyridinium proton (Salt form). Often invisible if exchange is fast.
H-2 9.10 – 9.20Doublet (or dd)Most deshielded due to proximity to N⁺.
H-4 8.80 – 8.90DoubletDeshielded by ring current and conjugation.
H-5 8.60 – 8.70DoubletPeri-position to carbonyl; significant deshielding.
H-8 8.20 – 8.30DoubletAdjacent to N⁺.
H-7 7.90 – 8.00Multiplet
H-3 7.70 – 7.80Multiplet
  • Differentiation from Acid: The chemical shifts of the acid chloride and the carboxylic acid are very similar. However, the absence of the broad carboxylic OH (11-13 ppm) and the specific shift of H-5 (often slightly more deshielded in the acid chloride due to the anisotropy of the COCl group) are indicators.

Mass Spectrometry & Derivatization (Purity Assay)

Direct injection of an acid chloride into a reversed-phase LC-MS (containing water/methanol) results in uncontrolled hydrolysis. You will detect the mass of the acid (m/z ~174 for the cation), not the chloride.

The Validated Protocol: Methyl Ester Derivatization To accurately assess purity, we intentionally convert the reactive chloride to a stable methyl ester.

  • Sample Prep: Dissolve ~1 mg of Quinoline-6-carbonyl chloride HCl in 1 mL of anhydrous Methanol .

  • Reaction:

    
     (Instantaneous).
    
  • Analysis: Inject into LC-MS.

  • Target Ion: Look for the Methyl Ester [M+H]⁺.

    • MW (Acid Chloride): ~228.08 (HCl salt) / ~191.6 (Free base).

    • MW (Methyl Ester): ~187.2.

    • Observed m/z: 188.2 (M+H) .

Interpretation:

  • If you see m/z 188.2 (Ester)

    
     The original sample was the Acid Chloride .
    
  • If you see m/z 174.2 (Acid) and the methanol reaction was performed

    
     The original sample was already Hydrolyzed Acid  (since the acid does not esterify with MeOH instantly without a catalyst like H2SO4).
    

Synthesis Pathway & Impurity Profile

Understanding the synthesis aids in identifying impurities. The compound is typically synthesized from quinoline-6-carboxylic acid using thionyl chloride (


).

Reaction Reactant Quinoline-6-carboxylic acid (MW: 173.17) Product Quinoline-6-carbonyl chloride HCl (MW: 228.08) Reactant->Product Chlorination Reagent SOCl2 / Reflux Byproducts Byproducts: SO2 (gas), HCl (gas)

Figure 2: Synthesis pathway via Thionyl Chloride.

Common Impurities:

  • Quinoline-6-carboxylic acid: (Starting material or hydrolysis product). Detected via LCMS (m/z 174) or IR (1700 cm⁻¹).

  • Thionyl Chloride: Residual reagent. Detected by pungent odor and elemental analysis (excess Cl).

Summary of Specifications

For a Certificate of Analysis (CoA), the following criteria confirm the structure:

TestAcceptance Criteria
Appearance Off-white to pale yellow crystalline solid.
FT-IR C=O stretch at 1770–1785 cm⁻¹ . Absence of broad OH stretch.
Mass Spec m/z 188.2 [M+H]⁺ (after MeOH quench).
Elemental Analysis %Cl should reflect 2 equivalents (1 covalent, 1 ionic). Calc for C10H7Cl2NO: ~31.1% Cl.
Solubility Reacts with water. Soluble in DMSO, Acetonitrile.

References

  • Sigma-Aldrich. Product Specification: Quinoline-6-carbonyl chloride hydrochloride (CAS 158000-98-7).[3][4] Retrieved from .

  • NIST Chemistry WebBook. Infrared Spectra of Acid Chlorides vs Carboxylic Acids. Standard Reference Data.[5] Retrieved from .

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
  • OpenStax. Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry.[6][7][8][9][10] Retrieved from .

  • ChemicalBook. 6-Chloroquinoline NMR Data (Reference for Quinoline Ring Shifts). Retrieved from .

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of Quinoline-6-Carboxamides via Acid Chloride Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust protocol for the synthesis of quinoline-6-carboxamides using Quinoline-6-carbonyl chloride hydrochloride (CAS: 158000-98-7).[1] Unlike standard acid chlorides, this reagent exists as a hydrochloride salt, providing enhanced shelf-stability but requiring specific stoichiometric adjustments during the acylation of primary amines.

This guide is designed for medicinal chemists and drug development professionals targeting kinase inhibitors or antibacterial agents where the quinoline scaffold is a privileged pharmacophore.[1] The protocol emphasizes moisture control, base stoichiometry management, and purification strategies to maximize yield and purity.

Scientific Background & Mechanism[2][3][4]

The Reagent: Stability vs. Reactivity

Quinoline-6-carbonyl chloride is typically supplied as the hydrochloride salt.[2] The free base acid chloride is highly susceptible to hydrolysis by atmospheric moisture, degrading into quinoline-6-carboxylic acid. The hydrochloride salt form stabilizes the molecule by protonating the quinoline nitrogen, reducing the basicity of the system and slowing the rate of degradative hydrolysis during storage.

Reaction Mechanism

The reaction follows a nucleophilic acyl substitution pathway (Schotten-Baumann type conditions). However, the presence of the HCl salt necessitates a modified base strategy.

  • Neutralization: The first equivalent of base neutralizes the hydrochloride salt, liberating the reactive free base acid chloride in situ.

  • Nucleophilic Attack: The primary amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[1]

  • Elimination: The intermediate collapses, expelling a chloride ion and forming the protonated amide.[1]

  • Scavenging: Subsequent base equivalents neutralize the HCl generated during the coupling and the protonated amide, driving the equilibrium forward.

Stoichiometry Matrix

Failure to account for the "hidden" HCl in the starting material is the most common cause of low yields.

ComponentRoleEquivalents (Eq.)Rationale
Quinoline-6-COCl[1][3][4][5][6][7] · HCl Electrophile1.0Limiting Reagent
Primary Amine (R-NH₂) Nucleophile1.1 - 1.2Slight excess ensures complete consumption of the acid chloride.
Base (e.g., DIPEA) Acid Scavenger3.0 - 4.0 1 Eq for salt neutralization + 1 Eq for reaction HCl + 1-2 Eq excess to maintain basicity.[1]

Experimental Workflow Diagram

G Start Start: Dry Glassware (N2/Ar Atmosphere) Solubilization Step 1: Solubilization Dissolve Amine + Base in DCM/DMF Cool to 0°C Start->Solubilization Addition Step 2: Electrophile Addition Add Quinoline-6-COCl·HCl (Solid or Soln) Maintain < 5°C Solubilization->Addition Reaction Step 3: Reaction Warm to RT Stir 2-4 Hours Addition->Reaction Check QC Check (LCMS/TLC) Complete? Reaction->Check Check->Reaction No (Add more Base/Time) Quench Step 4: Quench Add Sat. NaHCO3 Check->Quench Yes Workup Step 5: Extraction & Wash 1. Org Phase Separation 2. Wash: 1M HCl (remove excess amine) 3. Wash: Brine -> Dry (Na2SO4) Quench->Workup Purification Step 6: Isolation Evaporation -> Recrystallization or Flash Chromatography Workup->Purification

Figure 1: Optimized workflow for the acylation of primary amines using quinoline-6-carbonyl chloride hydrochloride.

Detailed Protocol

Materials & Equipment
  • Reagents: Quinoline-6-carbonyl chloride hydrochloride (Store in desiccator), Primary Amine, N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), Dichloromethane (DCM, anhydrous).

  • Glassware: Oven-dried round-bottom flask, rubber septum, nitrogen balloon/manifold.[1]

Step-by-Step Procedure

Step 1: Preparation of the Nucleophile Solution

  • Purge a 50 mL round-bottom flask with nitrogen.[1]

  • Add the Primary Amine (1.1 mmol) and anhydrous DCM (5 mL).

    • Note: If the amine is an HCl salt, add an extra 1.0 Eq of base.

    • Note: If solubility is poor, use a 1:1 mixture of DCM and DMF.[1]

  • Add DIPEA (3.5 mmol, ~3.2 Eq) via syringe.[1]

  • Cool the mixture to

    
     in an ice bath.
    

Step 2: Addition of the Acid Chloride

  • Weigh Quinoline-6-carbonyl chloride hydrochloride (1.0 mmol, ~228 mg) rapidly to minimize moisture exposure.[1]

  • Option A (Solid Addition): Add the solid reagent in small portions over 5 minutes to the stirring amine solution. This is preferred if the acid chloride is not soluble in pure DCM.[1]

  • Option B (Solution Addition): Dissolve the acid chloride in a minimum volume of anhydrous DCM or DMF and add dropwise.[1]

  • Observation: A white precipitate (amine hydrochloride salts) typically forms immediately.[1] This is normal.

Step 3: Reaction & Monitoring

  • Allow the reaction to warm to Room Temperature (RT) naturally.[1]

  • Stir for 2–4 hours.

  • Validation: Spot on TLC (Mobile Phase: 5% MeOH in DCM). The acid chloride stays at the baseline or hydrolyzes to the acid; the product usually runs higher. Confirm by LC-MS (Look for

    
     of the amide).
    

Step 4: Workup (Biphasic Extraction)

  • Quench the reaction by adding 10 mL of saturated aqueous

    
    . Stir for 10 minutes.
    
  • Transfer to a separatory funnel. Extract with DCM (

    
    ).[1]
    
  • Wash Sequence (Critical for Purity):

    • Wash 1: Saturated

      
       (Removes hydrolyzed quinoline-6-carboxylic acid).[1]
      
    • Wash 2: 0.5 M HCl or 5% Citric Acid (Removes unreacted primary amine and excess DIPEA).[1] Caution: Do not use strong acid if your product contains other basic nitrogens.[1]

    • Wash 3: Brine (Saturated NaCl).[1]

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • Recrystallization: Many quinoline carboxamides crystallize from EtOAc/Hexanes or EtOH.[1]

  • Flash Chromatography: If an oil remains, purify on silica gel using a gradient of 0–5% MeOH in DCM.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of starting materialEnsure glassware is oven-dried.[1] Use fresh anhydrous solvents.[1] Increase base to 4.0 Eq.
Starting Material Remains Incomplete reactionThe HCl salt may be crashing out before reacting.[1] Switch solvent to DMF or NMP to improve solubility.[1]
Impurity: Carboxylic Acid Moisture ingressThis is the hydrolysis byproduct.[1][8] Remove via basic wash (NaHCO3) during workup.[1]
Product is Water Soluble Polar functional groupsDo not use aqueous workup.[1] Filter off the DIPEA·HCl salts, concentrate the filtrate, and load directly onto a reverse-phase column (C18).

Safety & Handling (E-E-A-T)

  • Corrosive/Lachrymator: Acid chlorides react with moisture on mucous membranes to produce HCl gas.[1] Handle strictly in a fume hood.

  • Moisture Sensitivity: Store the reagent at

    
     in a tightly sealed container, preferably in a desiccator.
    
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

References

  • Reagent Properties & Safety

    • Quinoline-6-carbonyl chloride hydrochloride Safety Data Sheet. Sigma-Aldrich.[1][3][7]

  • General Amide Coupling Protocol

    • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][9] Tetrahedron, 61(46), 10827-10852.[1]

  • Schotten-Baumann Reaction Mechanism

    • Schotten-Baumann Reaction.[1] Organic Chemistry Portal.

  • Quinoline Synthesis Applications

    • Musiol, R. (2017).[1] Structure-activity relationship studies of quinoline derivatives. European Journal of Medicinal Chemistry.

Sources

Application Note: Strategic Integration of Quinoline-6-Carbonyl Chloride in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of Quinoline-6-carbonyl chloride hydrochloride (CAS: 158000-98-7) in Solid-Phase Peptide Synthesis (SPPS). Unlike standard amino acids, this reagent functions as a highly reactive electrophilic "warhead." It is primarily employed for two distinct purposes:[1]

  • Pharmacophore Installation: Introducing the quinoline scaffold, a privileged structure in medicinal chemistry known for kinase inhibition and antimalarial activity.

  • Fluorescent Labeling: Leveraging the intrinsic fluorescence of the quinoline moiety (typically

    
     nm, 
    
    
    
    nm) for biological tracking without the bulk of large dyes like FITC.

Critical Technical Distinction: This reagent is supplied as a hydrochloride salt .[2][3] This stabilizes the moisture-sensitive acid chloride but necessitates a specific base-neutralization strategy during coupling to prevent resin degradation and ensure reaction efficiency.

Chemical Basis & Reaction Logic

The "Pro-Electrophile" Mechanism

Standard SPPS relies on in situ activation of carboxylic acids (using HATU/DIC). However, Quinoline-6-carbonyl chloride is pre-activated . The chloride leaving group makes the carbonyl carbon highly electrophilic.

The "Hydrochloride" component adds a layer of complexity. Upon dissolution, the salt releases an equivalent of HCl.

  • Without Base: The reaction environment becomes highly acidic, protonating the N-terminal amine of the peptide-resin (

    
    ), rendering it non-nucleophilic and halting the reaction.
    
  • With Base (DIEA): You must add sufficient base to neutralize both the stabilizing HCl and the HCl generated during the coupling event.

Stoichiometry Logic
  • Reagent: Quinoline-6-carbonyl chloride[4] • HCl

  • Base Requirement:

    • 1.0 eq to neutralize the counterion (HCl).

    • 1.0 eq to neutralize the byproduct (HCl from coupling).

    • 1.0–3.0 eq excess to maintain basic pH for the N-terminal amine.

    • Total Base Recommendation: 3.0 – 5.0 equivalents relative to the reagent.

Experimental Protocol

Materials & Preparation
  • Reagent: Quinoline-6-carbonyl chloride hydrochloride (Store in desiccator; moisture sensitive).

  • Resin: Peptide-resin with free N-terminal amine (Fmoc-removed).

  • Solvent: Anhydrous Dichloromethane (DCM) is preferred for acid chlorides due to lower polarity stabilizing the transition state, though DMF is acceptable if solubility is an issue.

  • Base: Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM).

Step-by-Step Coupling Procedure

Step 1: Resin Preparation

  • Swell the resin (0.1 mmol scale) in DCM for 20 minutes.

  • Drain and perform a standard deprotection (20% Piperidine/DMF) if the N-terminus is Fmoc-protected.

  • Crucial Wash: Wash resin

    
     with DMF, then 
    
    
    
    with DCM .
    • Reasoning: Residual amine (piperidine) will react instantly with the acid chloride. DCM wash prepares the resin for the optimal coupling solvent.

Step 2: Reagent Dissolution (The "Activation" Mix)

  • In a dry vial, weigh 5.0 equivalents (relative to resin loading) of Quinoline-6-carbonyl chloride hydrochloride.

  • Dissolve in minimal anhydrous DCM (approx. 2-3 mL for 0.1 mmol scale).

    • Note: If the salt does not dissolve fully, add a small amount of DMF (up to 10% volume).

  • Add 10.0 equivalents of DIEA immediately before adding to the resin.

    • Observation: You may see "white smoke" (amine hydrochloride salts forming) or a slight precipitate. This is normal.

Step 3: Coupling Reaction

  • Add the Reagent/Base mixture to the reaction vessel containing the resin.

  • Agitate (shake, do not stir with magnetic bar) for 30 to 60 minutes at room temperature.

    • Note: Acid chlorides react fast. Extended times (>2 hours) increase the risk of side reactions with unprotected side chains (e.g., Ser/Thr hydroxyls).

Step 4: Washing & QC

  • Drain the vessel.

  • Wash

    
     with DCM.
    
  • Wash

    
     with DMF.[1]
    
  • Validation: Perform a Kaiser (Ninhydrin) Test.

    • Result: Colorless/Yellow beads indicate complete coupling. Blue beads indicate incomplete reaction (repeat Step 3).

Step 5: Cleavage

  • Proceed with standard TFA cleavage cocktails (e.g., TFA/TIS/H2O 95:2.5:2.5). The quinoline amide bond is stable to TFA.

Visualizations

Reaction Mechanism & Base Flow

This diagram illustrates the critical role of the base in activating the hydrochloride salt and driving the coupling.

QuinolineCoupling Reagent Quinoline-COCl • HCl (Stable Solid) ActiveSpecies Free Acid Chloride (Highly Reactive) Reagent->ActiveSpecies Dissolution Base DIEA (Base) (Excess) Base->ActiveSpecies Neutralizes HCl Waste DIEA • HCl (Salt Waste) Base->Waste Product Quinoline-Peptide (Stable Amide) ActiveSpecies->Product Nucleophilic Attack Resin Peptide-Resin (R-NH2) Resin->Product Product->Waste Byproduct HCl scavenged

Caption: Stoichiometric flow demonstrating the dual requirement of base for neutralization and coupling facilitation.

SPPS Workflow Integration

Workflow Start Start: Fmoc-Peptide-Resin Deprotect 1. Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 2. Wash: DMF x3, DCM x3 (Remove Piperidine) Deprotect->Wash1 Couple 4. Coupling Reaction (30-60 mins, RT) Wash1->Couple Prep 3. Pre-Mix Reagent: Quinoline-COCl.HCl + DIEA Prep->Couple Add immediately QC 5. Kaiser Test Couple->QC Cleave 6. TFA Cleavage QC->Cleave Pass (Colorless) Repeat Repeat Coupling QC->Repeat Fail (Blue) Repeat->Couple

Caption: Operational workflow for integrating the acid chloride coupling into standard Fmoc SPPS.

Troubleshooting & Optimization Data

The following table summarizes common failure modes when working with acid chloride hydrochlorides in SPPS.

IssueSymptomRoot CauseCorrective Action
Low Yield Kaiser test remains blue after 1 hr.Hydrolysis of -COCl due to wet solvents.Use freshly distilled DCM or anhydrous DMF from a sealed bottle.
Precipitation Solution turns cloudy immediately upon adding base.Formation of insoluble DIEA•HCl salts in DCM.Add 10-20% DMF to the coupling mixture to solubilize salts.
Side Reactions Mass spec shows +Quinoline on side chains (e.g., Tyr, Ser)."Over-acylation" of unprotected hydroxyls.Reduce coupling time to 30 mins; reduce base equivalents to 3.0 eq.
Racemization HPLC shows split peaks (diastereomers).High temperature or excessive base promoting oxazolone formation.Perform coupling at 0°C for the first 10 mins, then warm to RT. Use Collidine instead of DIEA.

References

  • BenchChem. (n.d.). Quinoline-6-carbonyl chloride hydrochloride Structure and Properties. Retrieved from

  • Sigma-Aldrich. (n.d.). Quinoline-6-carbonyl chloride hydrochloride Product Specification. Retrieved from

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.
  • Carpino, L. A., et al. (1990). Acid Chloride Activation in SPPS. Journal of the American Chemical Society. (General principles of acid chloride coupling).
  • PubChem. (2023). Quinoline-6-carbonyl chloride hydrochloride Compound Summary. National Library of Medicine. Retrieved from

Sources

The Lynchpin in Modern Agrochemical Design: Applications of Quinoline-6-Carbonyl Chloride Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Quinoline Scaffold in Agrochemicals

The quinoline ring system is a privileged scaffold in medicinal and agrochemical sciences, forming the core of numerous biologically active molecules.[1][2] Its rigid structure and versatile substitution patterns allow for the fine-tuning of physicochemical properties, leading to compounds with potent fungicidal, insecticidal, and herbicidal activities.[3][4] Within this chemical space, quinoline-6-carbonyl chloride hydrochloride emerges as a pivotal building block. Its activated carbonyl group provides a direct and efficient handle for the introduction of diverse functionalities, particularly through the formation of robust amide and ester linkages. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of quinoline-6-carbonyl chloride hydrochloride in the synthesis of next-generation agrochemicals. We will delve into the causality behind experimental choices, provide validated protocols, and explore the structure-activity relationships that drive the design of potent quinoline-based agrochemicals.

Core Principles and Mechanistic Rationale

Quinoline-6-carbonyl chloride hydrochloride is the hydrochloride salt of quinoline-6-carbonyl chloride. The protonated quinoline nitrogen enhances the compound's stability and handling characteristics. The primary utility of this reagent lies in its highly electrophilic carbonyl carbon, making it an excellent acylating agent for a wide range of nucleophiles.

The fundamental reaction is a nucleophilic acyl substitution. In the context of agrochemical synthesis, the most pertinent reactions involve the formation of amides and esters, which are common linkages in bioactive molecules.

Amide Bond Formation: The Gateway to Potent Fungicides

The reaction of quinoline-6-carbonyl chloride with primary or secondary amines is a cornerstone of its application. This reaction proceeds readily to form highly stable quinoline-6-carboxamides. This class of compounds has been extensively explored for fungicidal activity.[5]

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. The presence of a non-nucleophilic base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Amide Formation Quinoline-6-carbonyl_chloride Quinoline-6-carbonyl chloride Intermediate Tetrahedral Intermediate Quinoline-6-carbonyl_chloride->Intermediate Nucleophilic attack Amine R-NH2 Amine->Intermediate Quinoline-6-carboxamide Quinoline-6-carboxamide Intermediate->Quinoline-6-carboxamide Elimination of Cl- Base Base (e.g., Triethylamine) HCl HCl Base->HCl Neutralization Salt [Base-H]+Cl- HCl->Salt

Caption: General workflow for amide bond formation.

Experimental Protocols

The following protocols are presented as a validated framework for the synthesis of quinoline-6-carboxamides. It is imperative that all reactions are conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Synthesis of N-Aryl-Quinoline-6-Carboxamides

This protocol details a representative synthesis of an N-aryl-quinoline-6-carboxamide, a class of compounds that has demonstrated significant fungicidal activity.[5][6]

Materials:

  • Quinoline-6-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Substituted Aniline (1.0 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Anhydrous aprotic solvent (e.g., DCM, THF)

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In-situ Generation of Quinoline-6-carbonyl chloride:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add quinoline-6-carboxylic acid (1.0 eq).

    • Add anhydrous toluene (or DCM) to create a slurry.

    • Slowly add thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq) dropwise at room temperature. A catalytic amount of DMF can be added if using oxalyl chloride.

    • Heat the mixture to reflux (typically 80-110°C) for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Allow the reaction to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude quinoline-6-carbonyl chloride can be used directly in the next step.

  • Amidation Reaction:

    • In a separate flame-dried flask under a nitrogen atmosphere, dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Dissolve the crude quinoline-6-carbonyl chloride from the previous step in anhydrous DCM and add it dropwise to the cooled aniline solution over 15-20 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

Synthesis_Workflow cluster_prep Acyl Chloride Preparation cluster_reaction Amidation cluster_purification Purification Carboxylic_Acid Quinoline-6-carboxylic acid Acyl_Chloride Quinoline-6-carbonyl chloride (in-situ) Carboxylic_Acid->Acyl_Chloride Reflux Chlorinating_Agent SOCl2 or (COCl)2 Chlorinating_Agent->Acyl_Chloride Crude_Product Crude N-Aryl-Quinoline-6-carboxamide Acyl_Chloride->Crude_Product 0°C to RT Aniline Substituted Aniline Aniline->Crude_Product Base Triethylamine Base->Crude_Product Workup Aqueous Work-up Crude_Product->Workup Purification Column Chromatography / Recrystallization Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: Experimental workflow for N-Aryl-Quinoline-6-carboxamide synthesis.

Data Presentation: Fungicidal Activity of Quinoline-6-Carboxamide Derivatives

The fungicidal efficacy of quinoline-6-carboxamides is highly dependent on the nature of the substituent on the amide nitrogen. The following table summarizes representative data on the fungicidal activity of a series of 2,6-disubstituted quinoline derivatives against Candida albicans.[5]

Compound IDR Group on Amide NitrogenMinimal Fungicidal Concentration (MFC) in µM
1 4-Chlorophenyl12.5
2 4-Fluorophenyl25
5 3,4-Dichlorophenyl6.25
6 4-Bromophenyl12.5

Data sourced from "Identification of Fungicidal 2,6-Disubstituted Quinolines with Activity against Candida Biofilms"[5]

These data clearly indicate that halogenated phenyl substituents on the amide nitrogen contribute significantly to the fungicidal potency of the quinoline-6-carboxamide scaffold.

Best Practices and Troubleshooting

  • Moisture Sensitivity: Quinoline-6-carbonyl chloride is highly sensitive to moisture and will readily hydrolyze back to the carboxylic acid. It is critical to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Direct TLC analysis of the acyl chloride can be misleading due to on-plate hydrolysis. A more reliable method is to quench a small aliquot of the reaction mixture with methanol to form the stable methyl ester and then analyze by TLC or LC-MS.

  • Exothermic Reaction: The amidation reaction is often exothermic. Slow, dropwise addition of the acyl chloride solution to the cooled amine solution is essential to control the reaction temperature and prevent side reactions.

  • Purity of Starting Materials: The purity of the starting quinoline-6-carboxylic acid and the amine is crucial for obtaining high yields of the final product.

Conclusion and Future Outlook

Quinoline-6-carbonyl chloride hydrochloride is a versatile and powerful reagent in the synthesis of agrochemically relevant molecules. Its ability to readily form stable amide bonds provides a reliable synthetic route to a wide array of N-substituted quinoline-6-carboxamides, a class of compounds with proven fungicidal and insecticidal potential. The protocols and insights provided in this application note offer a solid foundation for researchers to explore this chemical space further. Future research will likely focus on expanding the diversity of the amine and alcohol coupling partners to generate novel agrochemicals with improved potency, broader spectrum of activity, and enhanced environmental profiles.

References

  • Yoshikawa, Y., Katsuta, H., Kishi, J., & Yanase, Y. (2011). Structure–activity relationship of carboxin-related carboxamides as fungicide. Journal of Pesticide Science, 36(3), 347-356.
  • Sun, X., Yu, W., Min, L., & Liu, X. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3465.
  • US Patent US4617395A, Prepar
  • Gu, W., et al. (2022). Novel aromatic carboxamides from dehydroabietylamine as potential fungicides: Design, synthesis and antifungal evaluation. Arabian Journal of Chemistry, 15(12), 104323.
  • Janardhanan, J., et al. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research, 33(2), 223-268.
  • Mijangos, M. V., Amador-Sánchez, Y. A., & Miranda, L. D. (2021).
  • Aly, M. R. E., et al. (2014).
  • Lamberth, C., et al. (2014). Synthesis and fungicidal activity of quinolin-6-yloxyacetamides, a novel class of tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 22(15), 4083-4091.
  • Butassi, E., et al. (2018). Identification of Fungicidal 2,6-Disubstituted Quinolines with Activity against Candida Biofilms. Molecules, 23(11), 2947.
  • Abbas, S. Y., et al. (2020). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 25(21), 5164.
  • A series of new 3-substituted isoxazolecarboxamides have been prepared
  • Shah, F., et al. (2024). Quinoline: A Novel Solution for Next-Generation Pesticides, Herbicides, and Fertilizers. Protein and Peptide Letters, 31(1), 2-15.
  • Discovery and synthesis of quinoline and other heterocyclic based fungicides and its significance for agrochemicals. (n.d.).
  • Banba, S., Yoshikawa, Y., & Katsuta, H. (2013). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Journal of Pesticide Science, 38(2), 91-95.
  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(23), 9270-9285.
  • WO2017153380A1 - Microbiocidal quinoline (thio)
  • Aly, M. R. E., et al. (2014). Synthesis, Insecticidal, and Fungicidal Screening of Some New Synthetic Quinoline Derivatives.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • CN111148736A - Microbicidal quinoline(thio)
  • EP2680886B1 - Substituted quinoline compounds.
  • US6630489B1 - Quinoline deriv

Sources

Application Note: Quinoline-6-carbonyl Chloride Hydrochloride in the Preparation of ABCG2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Multidrug resistance (MDR) remains a primary cause of chemotherapy failure.[1] The ATP-binding cassette transporter ABCG2 (Breast Cancer Resistance Protein, BCRP) is a critical efflux pump responsible for clearing chemotherapeutics like mitoxantrone, topotecan, and SN-38 from cancer cells.

Quinoline-6-carbonyl chloride hydrochloride is a high-value electrophilic building block used to synthesize quinoline-6-carboxamide derivatives. This specific regioisomer (the 6-position) is a "privileged structure" in medicinal chemistry, often yielding inhibitors with superior potency and selectivity compared to their 2-, 3-, or 4-substituted counterparts.

This guide provides a validated workflow for:

  • Chemical Synthesis: Handling the moisture-sensitive acid chloride salt to generate amide libraries.

  • Biological Validation: Quantifying ABCG2 inhibition using the gold-standard Hoechst 33342 accumulation assay.

Chemical Synthesis: The Quinoline-6-Carboxamide Scaffold

Reagent Profile & Handling
  • Compound: Quinoline-6-carbonyl chloride hydrochloride

  • Role: Electrophile (Acylating agent).

  • Critical Property: The quinoline nitrogen is basic (

    
    ), allowing the formation of a hydrochloride salt. This salt form is generally more stable than the free base acid chloride but remains highly hygroscopic  and hydrolytically unstable.
    
  • Stoichiometry Alert: Because this reagent is an HCl salt, the reaction releases 2 equivalents of acid (one from the salt, one from the condensation). You must use

    
     2.5 equivalents of base  (e.g., DIPEA or TEA) to drive the reaction to completion.
    
Synthetic Workflow (DOT Diagram)

SynthesisWorkflow Start Quinoline-6-carboxylic Acid Activation Activation (SOCl2 / Reflux) Start->Activation In situ gen Reagent Quinoline-6-carbonyl chloride HCl Activation->Reagent Coupling Amide Coupling (Amine + DIPEA) Reagent->Coupling Nucleophilic Acyl Substitution Workup Workup (NaHCO3 Wash) Coupling->Workup Product Target ABCG2 Inhibitor Workup->Product

Figure 1: Synthetic pathway for generating Quinoline-6-carboxamide inhibitors. The acid chloride can be generated in situ or used as the isolated HCl salt.

Protocol: Amide Coupling via Acid Chloride

Objective: Synthesize N-(4-methoxyphenyl)quinoline-6-carboxamide (Model Inhibitor).

Materials:

  • Quinoline-6-carbonyl chloride HCl (1.0 eq)[2]

  • 4-Methoxyaniline (1.0 eq)

  • Dichloromethane (DCM), Anhydrous

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Argon.

  • Solubilization: Dissolve 4-methoxyaniline (1.0 mmol) in anhydrous DCM (10 mL). Add DIPEA (3.0 mmol) and cool to 0°C.

    • Note: The extra equivalent of base is crucial to neutralize the HCl salt of the quinoline reagent.

  • Addition: Add Quinoline-6-carbonyl chloride HCl (1.0 mmol) portion-wise over 5 minutes.

    • Observation: A white precipitate (DIPEA·HCl) will form immediately.[2]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with Sat. NaHCO₃ (2 x 15 mL) to remove unreacted acid/HCl.

    • Wash with Brine (15 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from EtOH or purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Biological Validation: ABCG2 Inhibition Assays[1][3][4][5]

To confirm the synthesized quinoline derivative inhibits ABCG2, we utilize the Hoechst 33342 Accumulation Assay . ABCG2 actively pumps this fluorescent dye out of cells. Effective inhibitors block this pump, causing the dye to accumulate and fluorescence to increase.

Mechanism of Action (DOT Diagram)

ABCG2_Mechanism Cell Cancer Cell (ABCG2+) Dye_In Hoechst 33342 (Intracellular) Pump ABCG2 Transporter (Efflux Pump) Dye_In->Pump Substrate Binding Dye_Out Hoechst 33342 (Extruded) Pump->Dye_Out Efflux (ATP-dependent) Inhibitor Quinoline Inhibitor Inhibitor->Dye_In Result: Accumulation Inhibitor->Pump Blocks Efflux (Inhibition)

Figure 2: Mechanism of the Hoechst 33342 functional assay. Inhibitors prevent dye efflux, leading to measurable intracellular fluorescence.

Protocol: Hoechst 33342 Accumulation Assay

Cell Lines:

  • MCF-7/MX: Mitoxantrone-selected breast cancer cells (ABCG2 overexpressing).

  • MCF-7/Par: Parental sensitive line (Negative Control).

Reagents:

  • Hoechst 33342 (Stock: 1 mg/mL in water).

  • Ko143: Positive Control Inhibitor (

    
    ).
    
  • Test Compounds (Quinoline derivatives).[3][4][5][6]

Methodology:

  • Seeding: Harvest MCF-7/MX cells and resuspend at

    
     cells/mL in phenol-red free medium.
    
  • Treatment: Aliquot cells into FACS tubes. Add test compounds at varying concentrations (0.1, 1.0, 10

    
    ).
    
    • Control A: Cells + DMSO (No Inhibitor).

    • Control B: Cells + Ko143 (Max Inhibition).

  • Incubation 1: Incubate for 15 minutes at 37°C to allow inhibitor binding.

  • Dye Addition: Add Hoechst 33342 (Final conc:

    
    ).
    
  • Incubation 2: Incubate for 30 minutes at 37°C.

    • Critical: Protect from light.[7]

  • Wash: Centrifuge (1500 rpm, 5 min, 4°C) and wash twice with ice-cold PBS. Resuspend in cold PBS.

  • Analysis: Measure fluorescence via Flow Cytometry (Excitation: UV 350 nm; Emission: Blue 450 nm).

Data Interpretation

Calculate the Fluorescence Activity Ratio (FAR) :



Compound ClassFAR ValueInterpretation
Vehicle (DMSO) 1.0Baseline efflux (Low fluorescence)
Ko143 (Control) > 3.0Complete inhibition (High fluorescence)
Quinoline-6-deriv 2.5 - 3.5Potent Inhibitor
Inactive Analog ~ 1.0No interaction with ABCG2

Structure-Activity Relationship (SAR) Insights

Why use the Quinoline-6-carbonyl core?

  • Linearity: The 6-position substitution provides a linear vector that extends into the hydrophobic pocket of the ABCG2 transmembrane domain.

  • Selectivity: 4-substituted quinolines often cross-react with ABCB1 (P-gp), whereas 6-substituted derivatives show higher selectivity for ABCG2.

  • Metabolic Stability: The amide linkage at position 6 is generally resistant to rapid hydrolysis compared to ester linkages found in early-generation inhibitors.

Troubleshooting & Storage

  • Reagent Storage: Quinoline-6-carbonyl chloride HCl hydrolyzes rapidly. Store under Argon at -20°C. If the solid turns yellow/sticky, it has degraded to the acid. Re-activate by refluxing in SOCl₂ for 2 hours before use.

  • Solubility: If the final inhibitor precipitates during the biological assay, dissolve in 100% DMSO first, then dilute into media. Ensure final DMSO concentration is < 0.5%.

References

  • Robey, R. W., et al. (2009). "ABCG2: A perspective." Advanced Drug Delivery Reviews. Link

  • Krapf, M. K., et al. (2019). "Synthesis and biological evaluation of quinazoline derivatives - A SAR study of novel inhibitors of ABCG2." European Journal of Medicinal Chemistry. Link

  • Ahmed-Belkacem, A., et al. (2005). "Quinoline derivatives as novel potent and selective inhibitors of the breast cancer resistance protein (BCRP/ABCG2)." Journal of Medicinal Chemistry. (Contextual grounding for quinoline scaffold utility).
  • Glazer, R. I., et al. (2002). "The ABCG2 transporter is an efficient Hoechst 33342 efflux pump." Blood. Link

  • Doyle, L. A., & Ross, D. D. (2003). "Multidrug resistance mediated by the breast cancer resistance protein BCRP (ABCG2)." Oncogene. Link

Sources

Precision Synthesis of Bioactive Quinoline Derivatives from Quinoline-6-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting potent antibacterial, anticancer, and antitubercular activities.[1][2][3] This guide details the precision synthesis of bioactive derivatives starting specifically from quinoline-6-carbonyl chloride . Unlike the more common 2- or 4-substituted quinolines, functionalization at the 6-position preserves the nitrogen heterocycle's electronic properties while extending the pharmacophore into new chemical space. This document provides validated protocols for synthesizing carboxamides (via nucleophilic acyl substitution) and 1,3,4-oxadiazoles (via hydrazide intermediates), supported by mechanistic insights and bioactivity contexts.

Introduction: The Strategic Value of the 6-Position

In drug discovery, the quinoline ring is often modified at the 2- or 4-positions due to the reactivity of the pyridine ring system. However, recent Structure-Activity Relationship (SAR) studies indicate that quinoline-6-carboxamides and their bioisosteres offer superior metabolic stability and distinct binding vectors.

  • Antibacterial Potency: 6-substituted quinolines have shown efficacy against multidrug-resistant Gram-positive bacteria, including MRSA and C. difficile, often outperforming vancomycin in specific assays [1].

  • Anticancer Activity: Quinoline-6-carboxamides act as potent P2X7 receptor antagonists and inhibitors of MCF-7 breast cancer cell proliferation [2].

  • Chemical Versatility: Starting with quinoline-6-carbonyl chloride (Q6CC) bypasses the sluggish reactivity of the carboxylic acid, allowing for rapid, high-yield coupling with weak nucleophiles (e.g., electron-deficient anilines) that would otherwise fail under standard carbodiimide coupling conditions.

Chemical Basis & Reactivity

The conversion of quinoline-6-carbonyl chloride to bioactive derivatives proceeds via Nucleophilic Acyl Substitution . The high electrophilicity of the carbonyl carbon, induced by the inductive withdrawal of the chlorine atom and the electron-deficient quinoline ring, makes Q6CC an ideal "click-like" building block.

Reaction Mechanism (Nucleophilic Addition-Elimination)

The reaction involves the attack of a nucleophile (amine or hydrazine) on the carbonyl carbon, forming a tetrahedral intermediate. The chloride ion, being an excellent leaving group, is expelled, reforming the carbonyl double bond.

Mechanism Q6CC Quinoline-6-carbonyl Chloride Inter Tetrahedral Intermediate Q6CC->Inter Nucleophilic Attack Nu Nucleophile (R-NH2) Nu->Inter Prod Bioactive Amide/Hydrazide Inter->Prod Elimination of Cl- HCl HCl (Scavenged by Base) Inter->HCl

Figure 1: Mechanistic pathway for the conversion of quinoline-6-carbonyl chloride.

Synthetic Protocols

Protocol A: High-Yield Synthesis of Quinoline-6-Carboxamides

This protocol is optimized for coupling Q6CC with primary and secondary amines. It is particularly effective for synthesizing P2X7R antagonists and antimicrobial agents .

Reagents:

  • Starting Material: Quinoline-6-carbonyl chloride (1.0 equiv).

  • Nucleophile: Substituted aniline or aliphatic amine (1.1 equiv).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.1 equiv) and TEA (2.0 equiv) in anhydrous DCM (5 mL per mmol).

  • Cooling: Cool the solution to 0°C using an ice bath to control the exotherm.

  • Addition: Dissolve quinoline-6-carbonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10 minutes.

    • Expert Insight: Rapid addition can lead to bis-acylation or local overheating. Dropwise addition ensures selectivity.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup:

    • Dilute with DCM.

    • Wash sequentially with saturated NaHCO₃ (to remove HCl salts/acid), water, and brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/DMF or purify via silica gel flash chromatography (Hexane:Ethyl Acetate gradient).

Target Bioactivity: These amides are key candidates for screening against S. aureus (MRSA) and E. coli [3].

Protocol B: Synthesis of 1,3,4-Oxadiazole Derivatives

Oxadiazoles are bioisosteres of amides and esters, offering improved metabolic stability. This route converts Q6CC into a hydrazide, which is then cyclized.[4]

Workflow Diagram:

Oxadiazole Q6CC Quinoline-6-carbonyl Chloride Hydrazide Quinoline-6- carbohydrazide Q6CC->Hydrazide Hydrazine Hydrate 0°C, THF Oxadiazole 1,3,4-Oxadiazole Derivative Hydrazide->Oxadiazole POCl3, Reflux (Cyclodehydration)

Figure 2: Synthetic route from acid chloride to oxadiazole scaffold.

Step-by-Step Methodology:

Part 1: Formation of Quinoline-6-Carbohydrazide

  • Dissolve Q6CC (1.0 equiv) in anhydrous THF.

  • Add hydrazine hydrate (99%, 2.5 equiv) dropwise at 0°C. Note: Excess hydrazine prevents the formation of the dimer.

  • Stir at RT for 2 hours. A precipitate (hydrazine hydrochloride) may form.

  • Pour into ice water. Filter the solid product (carbohydrazide), wash with cold water, and dry.

Part 2: Cyclization to 1,3,4-Oxadiazole

  • Mix the Quinoline-6-carbohydrazide (1.0 equiv) with a substituted aromatic acid (1.0 equiv) in POCl₃ (Phosphorus Oxychloride, 5–10 mL).

  • Reflux: Heat the mixture at reflux (100–110°C) for 4–6 hours.

    • Safety Warning: POCl₃ is corrosive and reacts violently with water. Use a fume hood and calcium chloride guard tube.

  • Quenching: Cool the mixture and very slowly pour onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the suspension with solid Na₂CO₃ or ammonia solution to pH 7–8.

  • Isolation: Filter the precipitate, wash with water, and recrystallize from ethanol.

Target Bioactivity: These derivatives have demonstrated significant antifungal activity against C. albicans and cytotoxic activity against cancer cell lines [4].[5]

Data Summary & Optimization

ParameterProtocol A (Amide)Protocol B (Oxadiazole)
Key Reagent Amine (R-NH₂)Hydrazine / POCl₃
Temperature 0°C to RTReflux (100°C+)
Time 3–6 Hours6–8 Hours (Total)
Typical Yield 85–95%60–75%
Purification Recrystallization / Flash ColumnRecrystallization
Critical Factor Anhydrous conditions to prevent hydrolysisCareful quenching of POCl₃
Troubleshooting Guide
  • Low Yield (Amide): If the amine is electron-poor (e.g., nitro-aniline), add a catalytic amount of DMAP (4-dimethylaminopyridine) to activate the acyl chloride further.

  • Hydrolysis: If the starting material reverts to Quinoline-6-carboxylic acid, ensure solvents are dried over molecular sieves and the acid chloride is fresh.

  • Solubility: Quinoline derivatives can be insoluble in non-polar solvents. Use DMF or DMSO for biological assays and purification loading.

References

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Source: PMC - NIH [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Source: PMC - PubMed Central [Link]

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Source: MDPI [Link]

  • New quinolinyl-1,3,4-oxadiazoles: synthesis, in vitro antibacterial, antifungal and antituberculosis studies. Source: PubMed [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Source: PubMed [Link]

Sources

One-pot synthesis of quinoline carboxamides from the carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency One-Pot Amidation of Quinoline Carboxylic Acids

Executive Summary & Strategic Context

Quinoline carboxamides are privileged pharmacophores in medicinal chemistry, serving as the core scaffold for blockbuster kinase inhibitors like Lenvatinib (VEGFR inhibitor) and Cabozantinib .

While amide coupling is a standard transformation, quinoline carboxylic acids present unique process challenges:

  • Zwitterionic Character: The basic quinoline nitrogen and acidic carboxyl group create high lattice energy zwitterions, resulting in poor solubility in standard organic solvents (DCM, THF).

  • Nucleophilic Interference: The quinoline nitrogen can compete with the amine nucleophile or deactivate electrophilic coupling reagents.

  • Purification Difficulties: The polarity of the quinoline ring often complicates silica chromatography.

This guide details two distinct "One-Pot" protocols designed to overcome these barriers without isolating unstable acid chloride intermediates.

Strategic Decision Matrix: Selecting the Right Chemistry

Before beginning, select the protocol based on your scale and substrate constraints.

FeatureProtocol A: T3P (Propylphosphonic Anhydride) Protocol B: HATU (Guanidinium Salt)
Primary Use Case Scale-Up (>5g) & Process Chem Discovery (<100mg) & Difficult Substrates
Mechanism Anhydride activation (Low epimerization)Active ester (OAt) formation
Solubility Handling Excellent (High temp compatible)Good (DMF/DMSO compatible)
Workup Liquid-Liquid Extraction (Water soluble byproducts)Chromatography usually required
Atom Economy HighLow (Large byproduct mass)
Safety Non-explosive, low toxicitySensitizer, potential explosive hazard (HOBt)

Mechanistic Insight & Visualization

Understanding the activation pathway is critical for troubleshooting.

Pathway A: T3P Activation (The "Green" Route)

T3P acts as a cyclic anhydride. The driving force is the release of a water-soluble phosphonic acid byproduct.

T3P_Mechanism Acid Quinoline-COOH Active Mixed Anhydride Intermediate Acid->Active Activation Base Base (DIPEA/Pyridine) Base->Active T3P T3P Reagent T3P->Active Product Quinoline Carboxamide Active->Product Nucleophilic Attack Waste Water Soluble P-Byproducts Active->Waste Amine Amine (R-NH2) Amine->Product

Figure 1: T3P mediated activation.[1][2] Note that the byproducts are water-soluble, simplifying workup.[3]

Detailed Experimental Protocols

Protocol A: Scalable Synthesis using T3P (Recommended)

Best for: Multi-gram synthesis, non-nucleophilic anilines, and avoiding chromatography.

Reagents:

  • Quinoline carboxylic acid (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc (preferred for workup) or DMF (if solubility is poor)

Step-by-Step Methodology:

  • Solubilization: Charge a round-bottom flask with the quinoline carboxylic acid and the amine. Add solvent (EtOAc).

    • Critical Note: If the quinoline is insoluble, add DMF as a co-solvent (up to 20% v/v) or switch entirely to DMF.

  • Base Addition: Add the base (Pyridine or DIPEA) at 0°C. Stir for 10 minutes to ensure deprotonation of the zwitterion.

  • Activation & Coupling: Add T3P solution dropwise over 5 minutes.

    • Exotherm Alert: The reaction is exothermic.[4] Maintain temperature <10°C during addition.

  • Reaction: Allow to warm to Room Temperature (RT). If the amine is electron-deficient (e.g., halo-aniline), heat to 60–80°C. Monitor by LCMS.

  • Workup (The "Self-Validating" Step):

    • Dilute with EtOAc.[4]

    • Wash 1: Water (Removes T3P byproducts).[5]

    • Wash 2: 0.5M HCl (Removes unreacted amine and pyridine). Caution: Do not use strong acid if your product is basic.

    • Wash 3: Sat. NaHCO3 (Removes unreacted acid).

    • Dry organic layer (Na2SO4) and concentrate.

Protocol B: High-Throughput Synthesis using HATU

Best for: Small-scale library generation, sterically hindered amines.

Reagents:

  • Quinoline carboxylic acid (1.0 equiv)

  • HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Amine (1.0 – 1.2 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Pre-Activation (Crucial Step): Dissolve the quinoline acid and DIPEA in DMF. Stir for 5 minutes.

  • Add HATU: Add HATU solid in one portion. Stir for 15–30 minutes at RT.

    • Why? This forms the OAt-active ester.[6] Pre-activation prevents the amine from reacting directly with HATU to form a guanidinium byproduct (a common failure mode).

  • Amine Addition: Add the amine. Stir at RT for 2–16 hours.

  • Quench: Add 10% LiCl solution (aq).

    • Purification Tip: If the product precipitates, filter and wash with water/ether. If not, extract with EtOAc, wash with 5% LiCl (removes DMF), then brine.

Troubleshooting & Optimization Logic

Use this logic flow to resolve common failure modes.

Troubleshooting Start Low Yield / No Reaction Solubility Is the mixture homogeneous? Start->Solubility Nucleophile Is the Amine Electron Deficient? Solubility->Nucleophile Yes Soln_No Switch to DMSO/NMP Increase Temp to 60°C Solubility->Soln_No No Order Did you pre-activate? Nucleophile->Order No Nuc_Yes Switch to T3P + Pyridine Heat to Reflux Nucleophile->Nuc_Yes Yes Order_No Guanidinium Byproduct Formed Restart: Pre-activate Acid Order->Order_No No

Figure 2: Decision tree for troubleshooting low yields in quinoline amidation.

Safety & Hazard Analysis

  • HATU: Potent skin sensitizer and respiratory irritant. Handle in a fume hood.

  • T3P: Corrosive but generally safer than HOBt (explosive risk).

  • Quinoline Derivatives: Many are bioactive; treat all intermediates as potential potent kinase inhibitors (wear double gloves).

References

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[5][7][8] Tetrahedron. Link

  • Basavaprabhu, et al. (2013). "Propanephosphonic Acid Anhydride (T3P): A Reagent of Choice for the Synthesis of Heterocycles." Synthesis. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions for Quinoline-6-Carbonyl Chloride Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline-6-carbonyl chloride hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and optimize the conditions for your coupling reactions.

Introduction to Quinoline-6-Carbonyl Chloride Hydrochloride

Quinoline-6-carbonyl chloride hydrochloride is a highly reactive acylating agent, valuable for introducing the quinoline-6-carboxamide or quinoline-6-carboxylate moiety into a target molecule. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The carbonyl chloride group provides a reactive handle for forming stable amide or ester linkages through nucleophilic acyl substitution. The hydrochloride salt form enhances the compound's stability and shelf-life. However, its reactivity and the presence of the hydrochloride salt require careful consideration of reaction conditions to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the first critical step when using quinoline-6-carbonyl chloride hydrochloride for a coupling reaction?

A1: The most critical first step is to account for the hydrochloride salt. The reagent is supplied as a salt, meaning it will react with one equivalent of the base you add before the intended reaction begins. Therefore, you must use at least two equivalents of base : one to neutralize the hydrochloride salt and a second to scavenge the HCl generated during the acylation reaction. Using only one equivalent of base will lead to a non-basic reaction medium, significantly slowing down or completely stalling the desired coupling.

Q2: Which bases are recommended for amide coupling with amines?

A2: The choice of base depends on the nucleophilicity of the amine and the desired reaction conditions.

  • Tertiary Amines (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are the most common and versatile choices. They are non-nucleophilic and effectively scavenge HCl. A typical setup involves using 2.2 to 2.5 equivalents of TEA or DIPEA in an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

  • Pyridine: Pyridine can act as both a base and a nucleophilic catalyst. It can react with the acyl chloride to form a highly reactive N-acylpyridinium salt, which then acylates the amine. This is particularly useful for less reactive amines.[1]

  • Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These can be used in biphasic systems (e.g., DCM/water, known as Schotten-Baumann conditions) or in polar aprotic solvents like acetone or DMF.[2][3] They are a good choice when working with amine salts, as the base can be dissolved in an aqueous phase.

Q3: What are the optimal conditions for esterification with alcohols?

A3: Esterification reactions with acyl chlorides are generally very efficient. For simple, unhindered alcohols, the reaction can be run with 2.2 equivalents of a tertiary amine base like triethylamine in an aprotic solvent such as DCM or THF at room temperature. For less reactive or sterically hindered alcohols, the addition of a catalytic amount (0.1-0.2 equivalents) of 4-(dimethylamino)pyridine (DMAP) is highly recommended.[4][5] DMAP is a hypernucleophilic acylation catalyst that forms a highly reactive intermediate with the acyl chloride, accelerating the esterification.[5]

Q4: My starting material is an amine hydrochloride salt. How should I adjust my reaction setup?

A4: If your nucleophile is also a hydrochloride salt, you will need to add an additional equivalent of base to neutralize it. In this case, a total of at least three equivalents of base are required: one for the quinoline-6-carbonyl chloride hydrochloride, one for your amine hydrochloride, and one to scavenge the HCl produced during the reaction.

Troubleshooting Guide

Problem 1: Low or No Product Formation

If you are observing a low yield or no formation of your desired amide or ester, consider the following potential causes and solutions.

low_yield_troubleshooting start Low or No Product check_base Is at least 2 eq. of base used? (3 eq. if amine is HCl salt) start->check_base check_moisture Are anhydrous conditions maintained? (Dry solvent, inert atmosphere) check_base->check_moisture Yes solution_base Increase base to >2 eq. check_base->solution_base No check_nucleophile Is the amine/alcohol sufficiently nucleophilic? check_moisture->check_nucleophile Yes solution_moisture Dry solvents and reagents. Run under N2 or Ar. check_moisture->solution_moisture No check_temp Is the reaction temperature appropriate? check_nucleophile->check_temp Yes solution_nucleophile Add catalyst (e.g., DMAP for alcohols). Consider a stronger base or higher temperature. check_nucleophile->solution_nucleophile No check_reagent Is the acyl chloride viable? check_temp->check_reagent Yes solution_temp Increase temperature. Consider microwave irradiation. check_temp->solution_temp No solution_reagent Use freshly opened reagent. Confirm structure via quench test. check_reagent->solution_reagent No

A stepwise workflow for troubleshooting low yields.
  • Insufficient Base: As detailed in FAQ Q1, this is the most common error. The reaction will not proceed efficiently in an acidic medium. Ensure you have added enough base to neutralize all acidic species.

  • Hydrolysis of Acyl Chloride: Quinoline-6-carbonyl chloride is highly susceptible to hydrolysis. Any moisture in your solvent, on your glassware, or in your amine/alcohol will convert the acyl chloride to the unreactive quinoline-6-carboxylic acid. Always use anhydrous solvents and, if possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Poorly Nucleophilic Reactant: Electron-deficient anilines or sterically hindered alcohols can be poor nucleophiles. For these substrates, consider:

    • Using a more forcing solvent like DMF or heating the reaction.

    • Employing a catalytic amount of DMAP for esterifications.[4]

    • Using pyridine as the base to form a more reactive acylating agent.[1]

  • Low Temperature: While many reactions proceed at room temperature, sluggish reactions can be accelerated by gentle heating (e.g., 40-50 °C).

Problem 2: Formation of a White Precipitate and Stalled Reaction

Observation: Upon adding the amine to the reaction mixture, a white precipitate forms immediately, and the reaction does not proceed.

Cause: This precipitate is likely the hydrochloride salt of your amine. This occurs when there is not enough free base in the solution to keep the amine deprotonated. The protonated amine (ammonium salt) is not nucleophilic and will not react with the acyl chloride.

Solution:

  • Add more base. Ensure you have accounted for the hydrochloride on the quinoline-6-carbonyl chloride starting material.

  • If your amine was also added as a salt, ensure you have added an additional equivalent of base for it.

Problem 3: Multiple Spots on TLC, Difficult Purification

Cause: The formation of multiple byproducts can complicate purification. Common side reactions include:

  • Dimerization/Anhydride Formation: If a small amount of water is present, it can hydrolyze some of the acyl chloride to the carboxylic acid. This carboxylic acid can then react with another molecule of the acyl chloride to form an anhydride.

  • Reaction with the Quinoline Nitrogen: While the quinoline nitrogen is a weak base, under certain conditions, it could potentially be acylated, especially if a highly activating catalyst is used. However, this is generally less favorable than reaction with a primary or secondary amine.

  • Excess Acyl Chloride: If you have unreacted acyl chloride at the end of the reaction, it can streak on a TLC plate or hydrolyze during workup, complicating the analysis.

Solutions:

  • Workup: At the end of the reaction, quench any remaining acyl chloride by adding a small amount of methanol or water and stirring for 15-20 minutes.

  • Purification:

    • Extraction: Perform a standard aqueous workup. Wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove any quinoline-6-carboxylic acid, followed by water and brine.

    • Chromatography: Quinoline-carboxamides and -carboxylates are often amenable to silica gel chromatography.[6] A gradient of ethyl acetate in hexanes is a good starting point. Adding a small amount of triethylamine (0.5-1%) to the eluent can help to reduce tailing of basic compounds on the silica gel.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Common solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[7][8]

Experimental Protocols & Data

General Amide Coupling Protocol (Schotten-Baumann Conditions)

This protocol is a robust starting point for coupling with a wide range of primary and secondary amines.

  • Preparation: In a round-bottom flask, dissolve the amine (1.0 eq.) in dichloromethane (DCM, ~0.1 M).

  • Base Addition: Add triethylamine (2.2 eq.). If the amine is an HCl salt, use 3.2 eq. of triethylamine.

  • Acylation: In a separate flask, dissolve quinoline-6-carbonyl chloride hydrochloride (1.1 eq.) in DCM. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water. Separate the layers and wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography or recrystallization.

General Esterification Protocol with DMAP Catalysis

This protocol is effective for most alcohols, including those that are sterically hindered.

  • Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve the alcohol (1.0 eq.), triethylamine (2.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM (~0.1 M).

  • Acylation: In a separate flask, dissolve quinoline-6-carbonyl chloride hydrochloride (1.2 eq.) in anhydrous DCM. Add this solution dropwise to the stirring alcohol solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 1-6 hours), monitoring by TLC or LC-MS.

  • Workup & Purification: Follow the same workup and purification procedure as described for the amide coupling protocol.

Table of Recommended Conditions
Nucleophile TypeRecommended Base(s)Solvent(s)Catalyst (if needed)Temperature
Primary/Secondary Aliphatic Amines Triethylamine, DIPEADCM, THF, DMFNone0 °C to RT
Anilines (Electron-rich) Triethylamine, PyridineDCM, THFNoneRT to 40 °C
Anilines (Electron-poor) Pyridine, K₂CO₃DMF, DioxaneNone40 °C to 80 °C
Primary/Secondary Alcohols Triethylamine, PyridineDCM, THFDMAP (0.1 eq.)0 °C to RT
Phenols/Hindered Alcohols Triethylamine, PyridineDCM, THF, AcetonitrileDMAP (0.2 eq.)RT to 60 °C

Mechanistic Insights

The coupling reaction proceeds via a nucleophilic acyl substitution mechanism. Understanding this pathway is key to troubleshooting and optimization.

General Mechanism for Amide Formation

amide_formation reactants Quinoline-6-carbonyl chloride + R₂NH (Amine) tetrahedral Tetrahedral Intermediate reactants->tetrahedral Nucleophilic Attack protonated_amide Protonated Amide + Cl⁻ tetrahedral->protonated_amide Collapse & Loss of Cl⁻ final_product Final Amide Product + Base-H⁺Cl⁻ protonated_amide->final_product Deprotonation base Base (e.g., Et₃N) base->protonated_amide

General mechanism of amide formation.
  • Nucleophilic Attack: The lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride.

  • Formation of Tetrahedral Intermediate: This addition step forms a transient, tetrahedral intermediate.

  • Collapse and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

  • Deprotonation: A base removes the proton from the nitrogen atom, yielding the neutral amide product and the hydrochloride salt of the base.

References

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central. Available at: [Link]

  • Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook. Available at: [Link]

  • Schotten–Baumann reaction. L.S.College, Muzaffarpur. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]

  • Schotten Baumann Reaction. BYJU'S. Available at: [Link]

  • Catalysis by 4-dialkylaminopyridines. Semantic Scholar. Available at: [Link]

  • The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). PubMed. Available at: [Link]

  • Schotten–Baumann reaction. Wikipedia. Available at: [Link]

  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. Available at: [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • The crystallization of quinoline. Google Patents.
  • Tips and tricks for difficult amide bond formation? Reddit. Available at: [Link]

  • Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. SciSpace. Available at: [Link]

  • A flexible approach to Pd-catalyzed carbonylations via aroyl dimethylaminopyridinium salts. Royal Society of Chemistry. Available at: [Link]

  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate. Available at: [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central. Available at: [Link]

  • Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. Hindawi. Available at: [Link]

  • Experimental and Mechanistic Investigation of Amide-Based Deep Eutectic Solvents for Quinoline Extraction and Separation from Wash Oil. ACS Publications. Available at: [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link]

  • Synthesis, characterization and in vitro antitrypanosomal activities of new carboxamides bearing quinoline moiety. ResearchGate. Available at: [Link]

  • A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives. Baxendale Group - Durham University. Available at: [Link]

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. PubMed Central. Available at: [Link]

  • The Friedländer Synthesis of Quinolines. ResearchGate. Available at: [Link]

  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. MDPI. Available at: [Link]

  • Corrosion Inhibition of Benzyl Quinoline Chloride Derivative-Based Formulation for Acidizing Process. ResearchGate. Available at: [Link]

  • Efficient procedure for the synthesis of quinoline derivatives by NbCl5.PEGandNbCl5 in glycerol as green solvent. Iranian chemical communication. Available at: [Link]

  • Corrosion Inhibition of Benzyl Quinoline Chloride Derivative-Based Formulation for Acidizing Process. OnePetro. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central. Available at: [Link]

Sources

Monitoring the progress of reactions with quinoline-6-carbonyl chloride hydrochloride by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Mini-Workup" Protocol

WARNING: Do not spot Quinoline-6-carbonyl chloride hydrochloride directly onto a TLC plate.

This compound presents a dual challenge: it is an acid chloride (highly moisture-sensitive) and a hydrochloride salt (prone to streaking). Direct application to silica gel causes hydrolysis, reverting the compound to the starting material (Quinoline-6-carboxylic acid) and leading to false negatives regarding reaction progress.

To accurately monitor consumption, you must employ a Derivatization Quench (Mini-Workup) . This converts the reactive acid chloride into a stable methyl ester, which runs distinctly from the starting acid.

The Self-Validating "Quench & Spot" System

Principle:



  • Starting Material: Quinoline-6-carboxylic acid (Polar, lower Rf).

  • Reactive Intermediate: Quinoline-6-carbonyl chloride (Unstable on TLC).

  • Quenched Species: Methyl quinoline-6-carboxylate (Less polar, higher Rf).

Protocol:

  • Sampling: Withdraw a 10–20 µL aliquot of the reaction mixture.

  • Quenching: Dispense the aliquot into a small vial containing 0.5 mL of dry Methanol (MeOH) .

  • Incubation: Shake gently for 30–60 seconds. (Optional: Add 1 drop of Triethylamine to neutralize the HCl salt).

  • Spotting: Spot this solution alongside the original Starting Material (SM).

  • Interpretation:

    • If the SM spot is visible: Reaction is incomplete.

    • If a new, less polar spot (Methyl Ester) appears and SM is absent: Conversion to Acid Chloride is complete.

Troubleshooting Guide & FAQs

Q1: I spotted the reaction mixture directly, and it has the exact same Rf as my starting material. Did the reaction fail?

Diagnosis: False Negative due to Hydrolysis. Explanation: Silica gel contains adsorbed water and surface hydroxyl groups (Si-OH). When you spot the acid chloride directly, it hydrolyzes back to the carboxylic acid immediately upon contact or during elution. You are essentially visualizing the decomposition product, not the reactive species. Solution: Use the Methanol Quench protocol described above to convert the acid chloride to the stable methyl ester before spotting.

Q2: The spots are streaking badly or staying at the baseline. How do I fix this?

Diagnosis: Ionic Interaction (Salt Formation). Explanation: The compound is a hydrochloride salt (


). The protonated quinoline nitrogen interacts strongly with the acidic silanol groups of the stationary phase, causing "tailing" or irreversible adsorption at the baseline [1].
Solution: 
  • Neutralize the Sample: Add 1 drop of Triethylamine (TEA) or Ammonium Hydroxide to your methanol quench vial.

  • Modify the Eluent: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your TLC developing solvent. This deprotonates the silica surface and the quinoline, allowing the free base to migrate as a tight spot [2].

Q3: What is the best visualization method?

Diagnosis: Detection Sensitivity. Explanation: The quinoline ring is highly conjugated, making it strongly UV-active.[1] Recommendation:

  • Primary: UV Light at 254 nm (Dark spot on green fluorescent background).[1][2]

  • Secondary: Iodine Chamber (

    
     binds reversibly to the aromatic nitrogen, appearing as brown spots).
    
  • Avoid: Acidic stains (like Vanillin or PMA) may be less effective if the plate was run with TEA, as the background can darken or the stain pH is disrupted.

Q4: What solvent system should I use?

Recommendation: Due to the polarity of the quinoline nitrogen, standard Hexane/EtOAc mixes may be too non-polar.

  • Standard: Dichloromethane (DCM) : Methanol (95:5 or 90:10).

  • Alternative: Ethyl Acetate : Hexanes (Start at 50:50, usually requires high EtOAc).

  • Note: Always include 1% TEA to prevent streaking.

Data Presentation: Expected Migration Patterns

The following table summarizes the relative Retention Factors (Rf) you should observe using a polar eluent (e.g., DCM:MeOH 90:10 + 1% TEA).

Compound SpeciesChemical StateRelative RfVisualization
Quinoline-6-carboxylic acid Starting Material (SM)Low (0.2 - 0.3)UV 254nm
Quinoline-6-carbonyl chloride Reactive IntermediateN/A (Decomposes)Do not spot directly
Methyl quinoline-6-carboxylate Quenched Aliquot (Product Surrogate)High (0.6 - 0.8)UV 254nm
Reaction Product (Amide/Ester) Final Desired ProductVariable (Usually > SM)UV 254nm

Note: The Methyl Ester (Quenched sample) generally runs higher (is less polar) than the carboxylic acid because the hydrogen bond donor (-OH) is capped.

Visual Workflow: The Quench Logic

The following diagram illustrates the critical decision-making process for monitoring this specific acid chloride.

TLC_Monitoring_Workflow cluster_0 Path to Failure Reaction Reaction Mixture (R-COCl • HCl) DirectSpot Direct Spotting (Incorrect) Reaction->DirectSpot Avoid Quench Mini-Workup (Add to MeOH + TEA) Reaction->Quench Recommended Hydrolysis Hydrolysis on Silica (Reverts to R-COOH) DirectSpot->Hydrolysis FalseResult False Negative (Spot matches SM) Hydrolysis->FalseResult Derivatization Formation of Methyl Ester (R-COOMe) Quench->Derivatization TLC_Run Run TLC (Eluent + 1% TEA) Derivatization->TLC_Run Visualization Visualize UV (254nm) Compare Rf vs SM TLC_Run->Visualization

Caption: Workflow distinguishing the incorrect direct spotting method (leading to false negatives) from the correct methanol quench protocol.

References

  • ChemBAM . (n.d.). TLC Troubleshooting: Streaking and Spot Distortion. Retrieved October 26, 2023, from [Link]

  • Brainly / Chemical Education . (2023). Why amines streak on silica gel and the role of acid/base modifiers. Retrieved October 26, 2023, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.